molecular formula C24H26IOP B1591996 Triphenyl[(tetrahydro-2H-pyran-4-yl)methyl]phosphonium iodide CAS No. 745052-92-0

Triphenyl[(tetrahydro-2H-pyran-4-yl)methyl]phosphonium iodide

Cat. No. B1591996
M. Wt: 488.3 g/mol
InChI Key: XJEMHAHSQBWRGG-UHFFFAOYSA-M
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Description

Triphenyl[(tetrahydro-2H-pyran-4-yl)methyl]phosphonium iodide is a synthetic compound . Its IUPAC name is triphenyl (tetrahydro-2H-pyran-4-ylmethyl)phosphonium iodide . It has a molecular weight of 488.35 .


Synthesis Analysis

The synthesis of Triphenyl[(tetrahydro-2H-pyran-4-yl)methyl]phosphonium iodide involves a mixture of Preparation 5 and triphenylphosphine in acetonitrile . The mixture is heated under reflux. After 27 hours, the mixture is cooled and filtered, washed with diethyl ether, and dried in air to provide a white solid . The overall yield of the title compound is 80% .


Molecular Structure Analysis

The InChI code for Triphenyl[(tetrahydro-2H-pyran-4-yl)methyl]phosphonium iodide is 1S/C24H26OP.HI/c1-4-10-22 (11-5-1)26 (23-12-6-2-7-13-23,24-14-8-3-9-15-24)20-21-16-18-25-19-17-21;/h1-15,21H,16-20H2;1H/q+1;/p-1 .


Physical And Chemical Properties Analysis

Triphenyl[(tetrahydro-2H-pyran-4-yl)methyl]phosphonium iodide is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

  • Catalyst in Imino Diels-Alder Reactions : Triphenyl phosphonium perchlorate, a related compound, has been identified as an efficient catalyst for the imino Diels-Alder reaction, facilitating the synthesis of various organic compounds such as pyranoquinoline, furoquinoline, and phenanthridine derivatives (Nagarajan, Chitra, & Perumal, 2001).

  • Formation of Bipolar Compounds : Research indicates that certain triphenylphosphonium derivatives can form bipolar compounds with distinct charged atoms, which undergo various chemical transformations under specific conditions (Khachikyan, 2009).

  • Synthesis of Phosphonates and Nitrophenols : The reaction between triphenyl-methyl-phosphonium iodide and silver acetate produces diphenyl methylphosphonate and phenyl acetate. This reaction, under different conditions, can also yield a mixture of o- and p-nitrophenols (Hudson & Chopard, 1962).

  • Synthesis of Retinoic Acids : Phosphonium ylides, including triphenylphosphonium derivatives, react to form 2-pyrone derivatives, which can be further processed to yield retinoic acids (Bestmann & Ermann, 1984).

  • Transition from Ionic to Covalent Bonding : Studies on triphenylphosphonium ylide derivatives have revealed insights into the transition from ionic to covalent bonding, highlighting the versatility of these compounds in chemical synthesis (Naya & Nitta, 2002).

  • Synthesis of Bismuth and Cobalt Complexes : Triphenyl phosphonium derivatives have been used in the synthesis of various metal complexes, including bismuth and cobalt complexes, showcasing their application in inorganic chemistry (Sharutin et al., 2010), (Sharutin et al., 2010).

  • Ionic Liquid Catalyst for Synthesis : Triphenyl phosphonium derivatives have been reported as effective ionic liquid catalysts in the synthesis of organic compounds such as 5-arylidene barbituric acids and pyrano[2,3-d]pyrimidine derivatives (Karami, Momeni, & Albadi, 2019).

  • Wittig Reaction and Molecular Structures : These compounds have been utilized in Wittig reactions and other synthesis processes, contributing significantly to the development of molecular structures in organic chemistry (Bariamis et al., 2009).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 .

properties

IUPAC Name

oxan-4-ylmethyl(triphenyl)phosphanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26OP.HI/c1-4-10-22(11-5-1)26(23-12-6-2-7-13-23,24-14-8-3-9-15-24)20-21-16-18-25-19-17-21;/h1-15,21H,16-20H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJEMHAHSQBWRGG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26IOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triphenyl[(tetrahydro-2H-pyran-4-yl)methyl]phosphonium iodide

CAS RN

745052-92-0
Record name Phosphonium, triphenyl[(tetrahydro-2H-pyran-4-yl)methyl]-, iodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=745052-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphonium, triphenyl[(tetrahydro-2H-pyran-4-yl)methyl]-, iodide (1:1)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A stirred solution of 4-iodomethyltetrahydropyran (3.43 g, 15.2 mmol) and PPh3 (3.98 g, 15.2 mmol) in anhydrous MeCN (10 mL) was heated under reflux for 19 h. On cooling to 20° C., Et2O (50 mL) was added. The precipitate formed was collected, washed with Et2O (150 mL), and recrystallised (MeCN) to give the title compound: m/z (ES+)=361.2 [M]+.
Quantity
3.43 g
Type
reactant
Reaction Step One
Name
Quantity
3.98 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Triphenyl[(tetrahydro-2H-pyran-4-yl)methyl]phosphonium iodide
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Triphenyl[(tetrahydro-2H-pyran-4-yl)methyl]phosphonium iodide
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Triphenyl[(tetrahydro-2H-pyran-4-yl)methyl]phosphonium iodide
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Triphenyl[(tetrahydro-2H-pyran-4-yl)methyl]phosphonium iodide
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Triphenyl[(tetrahydro-2H-pyran-4-yl)methyl]phosphonium iodide
Reactant of Route 6
Triphenyl[(tetrahydro-2H-pyran-4-yl)methyl]phosphonium iodide

Citations

For This Compound
1
Citations
NA Magnus, TM Braden, JY Buser… - … Process Research & …, 2012 - ACS Publications
This article describes the development and optimization of chemical reactions and subsequent multikilogram preparation of the glucokinase activator (R)-1 to fund clinical evaluation as …
Number of citations: 26 pubs.acs.org

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